molecular formula C6H11NO2S B6193953 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione CAS No. 2680534-23-8

5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione

Katalognummer: B6193953
CAS-Nummer: 2680534-23-8
Molekulargewicht: 161.22 g/mol
InChI-Schlüssel: IIXROOSHEIZRBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5lambda6-thia-6-azaspiro[34]octane-5,5-dione is a chemical compound characterized by its unique spiro structure, which includes both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione typically involves the reaction of a thiol with an aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring safety and cost-effectiveness. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the spiro structure can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of sulfur and nitrogen in a spiro structure, which imparts unique chemical reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

2680534-23-8

Molekularformel

C6H11NO2S

Molekulargewicht

161.22 g/mol

IUPAC-Name

5λ6-thia-6-azaspiro[3.4]octane 5,5-dioxide

InChI

InChI=1S/C6H11NO2S/c8-10(9)6(2-1-3-6)4-5-7-10/h7H,1-5H2

InChI-Schlüssel

IIXROOSHEIZRBP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCNS2(=O)=O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.